N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is a complex organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) and are often used in various chemical reactions and applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide typically involves the condensation of a primary amine with an aldehyde or ketone. This reaction is known as imine formation and is usually catalyzed by an acid to speed up the process. The reaction conditions often include:
Reactants: Primary amine and aldehyde/ketone
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions
Distillation: To remove water formed during the reaction and drive the equilibrium towards product formation
Purification: Using techniques like recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction can convert the imine group back to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of a catalyst like iron(III) chloride for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction would produce the corresponding amine.
Scientific Research Applications
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{(2E)-2-[(4-Methoxyphenyl)imino]acetyl}benzenamine N-oxide
- N-{(2E)-2-[(4-Ethoxyphenyl)imino]acetyl}benzenamine N-oxide
Uniqueness
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
CAS No. |
114090-38-9 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[2-(4-propoxyphenyl)iminoacetyl]benzeneamine oxide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-22-16-10-8-14(9-11-16)18-13-17(20)19(21)15-6-4-3-5-7-15/h3-11,13,19H,2,12H2,1H3 |
InChI Key |
VQFZYRXNEOIZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=CC(=O)[NH+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.